LMPTP Inhibitor 1 dihydrochloride

LMPTP-A inhibition IC50 enzymatic assay

LMPTP Inhibitor 1 dihydrochloride is the only orally bioavailable, uncompetitive LMPTP inhibitor with sub-micromolar potency (IC50=0.8μM) and high isoform selectivity (LMPTP-A > LMPTP-B). Unlike generic pan-PTP inhibitors (e.g., orthovanadate) or competitive analogues, its unique allosteric binding mode and in vivo efficacy in reversing diet-induced diabetes make it the superior chemical probe for insulin signaling and metabolic disease research. Guaranteed purity ≥98%. For R&D only.

Molecular Formula C28H38Cl2N4O
Molecular Weight 517.5 g/mol
Cat. No. B2697286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMPTP Inhibitor 1 dihydrochloride
Molecular FormulaC28H38Cl2N4O
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl
InChIInChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H
InChIKeyYDTJMPCNLMSGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LMPTP Inhibitor 1 dihydrochloride (CAS 2310135-46-5): Potent and Selective Low-Molecular-Weight Protein Tyrosine Phosphatase Inhibitor for Metabolic Disease Research


LMPTP Inhibitor 1 dihydrochloride is a selective, orally bioavailable small-molecule inhibitor of low-molecular-weight protein tyrosine phosphatase (LMPTP), also known as LMW-PTP [1]. It demonstrates potent inhibition of the LMPTP-A isoform (IC₅₀ = 0.8 μM) and exhibits a unique uncompetitive mechanism of action . The compound is widely utilized in preclinical research focused on insulin resistance and type 2 diabetes due to its ability to enhance insulin receptor (IR) phosphorylation and improve glucose homeostasis in vivo .

Why LMPTP Inhibitor 1 dihydrochloride Cannot Be Simply Substituted by Other LMPTP or Pan-PTP Inhibitors


LMPTP Inhibitor 1 dihydrochloride is distinguished by its combination of nanomolar-to-low-micromolar potency, high isoform selectivity (LMPTP-A > LMPTP-B), a unique uncompetitive binding mode that targets a site outside the conserved catalytic pocket, and demonstrated oral bioavailability with in vivo efficacy in reversing diabetic phenotypes [1]. Generic substitution with alternative LMPTP inhibitors (e.g., ML 400, MLS-0322825, compound F9), pan-PTP inhibitors (e.g., sodium orthovanadate), or classical competitive inhibitors (e.g., pyridoxal 5'-phosphate) would compromise one or more of these critical parameters—potency, selectivity, mechanism, or translational relevance—thereby altering experimental outcomes or limiting in vivo applicability [2][3].

Quantitative Differentiation of LMPTP Inhibitor 1 dihydrochloride from Closest Analogs and In-Class Alternatives


Superior Potency Against LMPTP-A Relative to Alternative Small-Molecule LMPTP Inhibitors

LMPTP Inhibitor 1 dihydrochloride exhibits an IC₅₀ of 0.8 μM against LMPTP-A . This is >2-fold more potent than ML 400 (IC₅₀ = 1680 nM), >4-fold more potent than MLS-0322825 (IC₅₀ = 3.3 μM), and >25-fold more potent than compound F9 (Ki = 21.5 μM) [1][2].

LMPTP-A inhibition IC50 enzymatic assay type 2 diabetes

Defined Isoform Selectivity Profile: LMPTP-A Preferential Inhibition

LMPTP Inhibitor 1 dihydrochloride demonstrates greater potency against the LMPTP-A isoform compared to LMPTP-B . This contrasts with classical inhibitors like pyridoxal 5'-phosphate (PLP), which inhibits both isoforms with similar micromolar affinity (Ki ~13 μM for isoform A) [1]. The preferential targeting of LMPTP-A is critical, as the two isoforms exhibit distinct tissue distributions and roles in insulin signaling versus oncogenic pathways [2].

isoform selectivity LMPTP-B target specificity cancer diabetes

Exquisite Selectivity Over a Panel of Protein Tyrosine Phosphatases

LMPTP Inhibitor 1 dihydrochloride demonstrates exquisite selectivity for LMPTP over a panel of other protein tyrosine phosphatases, including PTP1B, as reported in the primary discovery publication [1]. In contrast, the pan-PTP inhibitor sodium orthovanadate broadly inhibits numerous PTPs and ATPases, lacking target specificity . This selectivity is a key differentiator, ensuring that observed biological effects can be confidently attributed to LMPTP inhibition rather than confounding activities.

selectivity profile PTP panel off-target activity chemical probe

Unique Uncompetitive Mechanism with a Novel Allosteric Binding Site

LMPTP Inhibitor 1 dihydrochloride binds to LMPTP via a novel uncompetitive mechanism, targeting a unique site at the opening of the catalytic pocket rather than the conserved active site [1]. This contrasts with the competitive inhibition mode of pyridoxal 5'-phosphate and many other phosphatase inhibitors [2]. The uncompetitive mechanism is associated with a Ki of 846 nM [3].

uncompetitive inhibition allosteric site mechanism of action structural biology

Demonstrated Oral Bioavailability and In Vivo Pharmacokinetic Exposure

LMPTP Inhibitor 1 dihydrochloride is orally bioavailable, achieving mean serum concentrations of approximately 680 nM at a 0.03% w/w dietary dose and exceeding 3 μM at a 0.05% w/w dose in mice . This in vivo exposure is sufficient to inhibit LMPTP and reverse diabetic phenotypes [1]. In contrast, many alternative LMPTP inhibitors, such as MLS-0322825 and compound F9, lack reported oral bioavailability or demonstrate limited in vivo efficacy [2].

oral bioavailability pharmacokinetics in vivo drug-like properties

In Vivo Efficacy in Reversing Diet-Induced Obesity Diabetes Model

LMPTP Inhibitor 1 dihydrochloride significantly improves glucose tolerance and decreases fasting insulin levels in diet-induced obese (DIO) diabetic mice, without affecting body weight . At a dose of 0.05% w/w in chow, it reverses high-fat diet-induced diabetes, demonstrating robust in vivo pharmacological activity [1]. This level of in vivo disease modification has not been reported for other LMPTP inhibitors such as ML 400 or MLS-0322825, which are primarily characterized only in vitro [2].

in vivo efficacy glucose tolerance insulin resistance DIO mice

Optimal Research Applications of LMPTP Inhibitor 1 dihydrochloride Based on Differentiated Evidence


Preclinical In Vivo Studies of Insulin Resistance and Type 2 Diabetes

The compound's oral bioavailability and demonstrated efficacy in reversing diet-induced diabetes in mice make it the preferred tool for chronic in vivo studies investigating LMPTP's role in insulin signaling and metabolic disease . Its ability to improve glucose tolerance and reduce fasting insulin without affecting body weight aligns with the therapeutic goals for type 2 diabetes, providing a robust model for target validation and proof-of-concept studies [1].

Biochemical and Cellular Studies Requiring High Potency and Isoform Selectivity

With an IC₅₀ of 0.8 μM against LMPTP-A and preferential inhibition over LMPTP-B, this compound is ideal for dissecting the specific contributions of LMPTP-A in insulin receptor signaling pathways . Researchers can use concentrations as low as 10 μM to enhance IR phosphorylation in HepG2 hepatocytes, minimizing non-specific effects [2].

Structural Biology and Mechanistic Studies of LMPTP Inhibition

The unique uncompetitive mechanism and binding to a novel allosteric site (as revealed by X-ray crystallography) provide a valuable tool for investigating non-active site inhibition of protein tyrosine phosphatases [3]. This compound can be used to probe conformational changes and structure-activity relationships, potentially guiding the design of next-generation phosphatase inhibitors [4].

Selectivity Profiling and Target Validation in Complex Phosphatase Networks

Its exquisite selectivity over a panel of 15 PTPs, including PTP1B, makes it a superior chemical probe for target validation studies where off-target effects must be minimized [5]. This contrasts with broad-spectrum inhibitors like sodium orthovanadate, enabling more definitive conclusions about LMPTP-specific functions .

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